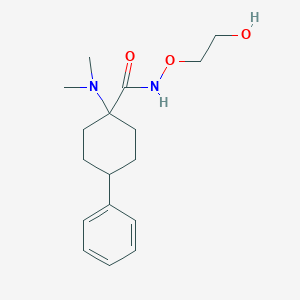
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a pyrazole-based compound that has shown potential in various research applications.
Mecanismo De Acción
The mechanism of action of N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis (Zhang et al., 2017). It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease (Xu et al., 2020).
Biochemical and Physiological Effects:
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and reduce inflammation (Chen et al., 2019). It has also been reported to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's disease (Xu et al., 2020).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide in lab experiments is its potential as an anticancer agent and treatment for Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in research.
Direcciones Futuras
There are several future directions for research on N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide. One direction is to further investigate its mechanism of action to optimize its use in research. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease. Additionally, research can be conducted to explore its potential use in combination with other compounds to enhance its efficacy.
In conclusion, N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is a pyrazole-based compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its use in research and explore its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide involves the reaction of 1,2-thiazol-5-ylmethylamine with 4-bromo-1,1-dimethyl-1-butanol to form an intermediate. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to form the final product. The synthesis method has been reported in a research article by Zhang et al. (2017).
Aplicaciones Científicas De Investigación
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been used in various scientific research applications. It has been reported to have potential as an anticancer agent (Zhang et al., 2017), as well as a potential treatment for Alzheimer's disease (Xu et al., 2020). It has also been used in research related to inflammation and oxidative stress (Chen et al., 2019).
Propiedades
IUPAC Name |
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)17-10(3)12(7-14-17)13(18)16(4)8-11-5-6-15-19-11/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRWFHQXFHTAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C(=O)N(C)CC2=CC=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)

![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanone](/img/structure/B7437811.png)
![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)
![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)
![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)
![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)

![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)